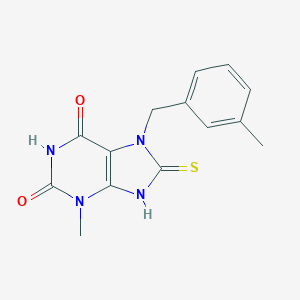

3-methyl-7-(3-methylbenzyl)-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-methyl-7-(3-methylbenzyl)-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione, also known as MRS2179, is a selective antagonist for the P2Y1 receptor. This receptor is a member of the purinergic receptor family that is activated by adenosine triphosphate (ATP). The P2Y1 receptor is involved in various physiological processes, including platelet activation, smooth muscle contraction, and neurotransmission. MRS2179 is a valuable tool in studying the role of P2Y1 receptor in these processes.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

3-Methyl-7-(3-methylbenzyl)-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione, due to its structural similarity to purine derivatives, might be involved in various synthetic and biological activities. Purine derivatives have been extensively studied for their potential inhibitory activities against dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes management. For instance, a study by Mo et al. (2015) reported the synthesis of 3-methyl-3,7-dihydro-purine-2,6-dione derivatives showing moderate to good inhibitory activities against DPP-IV, indicating potential applications in diabetes treatment (Mo et al., 2015).

Chemical Transformations

Purine derivatives undergo various chemical transformations that are crucial for developing pharmaceutical agents. For example, Rahat et al. (1974) investigated the ionization and methylation reactions of purine-6,8-diones, providing insights into the chemical behavior and modification possibilities of such compounds (Rahat et al., 1974). These chemical transformations are essential for tailoring the biological activities of purine-based compounds.

Antimicrobial and Antifungal Applications

Purine derivatives also exhibit antimicrobial and antifungal properties. Research by Shi et al. (2018) on sulfurated diketopiperazines from an algicolous isolate of Trichoderma virens highlights the potential of sulfur-containing purine derivatives in developing new antimicrobial agents (Shi et al., 2018).

Eigenschaften

IUPAC Name |

3-methyl-7-[(3-methylphenyl)methyl]-8-sulfanylidene-9H-purine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2S/c1-8-4-3-5-9(6-8)7-18-10-11(15-14(18)21)17(2)13(20)16-12(10)19/h3-6H,7H2,1-2H3,(H,15,21)(H,16,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUOHWSGPPNXMMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C3=C(NC2=S)N(C(=O)NC3=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-N-(3,4-dimethylphenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B406780.png)

![N-[1-{[4-(aminosulfonyl)anilino]carbonyl}-2-(2-furyl)vinyl]-4-tert-butylbenzamide](/img/structure/B406782.png)

![4-[5-(9-anthryl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzaldehyde](/img/structure/B406784.png)

![1-Bromo-17-(3-hydroxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B406785.png)

![2,2,2-trifluoro-N-[4-(6-{4-[(trifluoroacetyl)amino]phenyl}[1,3]thiazolo[4,5-f][1,3]benzothiazol-2-yl)phenyl]acetamide](/img/structure/B406786.png)

![N-[2-(3-pyridinyl)-1-({4-[(1,3-thiazol-2-ylamino)sulfonyl]anilino}carbonyl)vinyl]-2-thiophenecarboxamide](/img/structure/B406789.png)

![1-Bromo-17-(2,5-dichlorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B406790.png)

![2-(Biphenyl-4-yl)-2-oxoethyl 4-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B406791.png)

![2-(4-Chlorophenyl)-2-oxoethyl 4-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B406793.png)

![2-(4-Nitrophenyl)-2-oxoethyl 2-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B406795.png)

![2-(5-Methyl-1,3-benzoxazol-2-yl)-4-[(2-methylbenzoyl)amino]phenyl 2-methylbenzoate](/img/structure/B406797.png)

![Heptyl 3-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B406798.png)